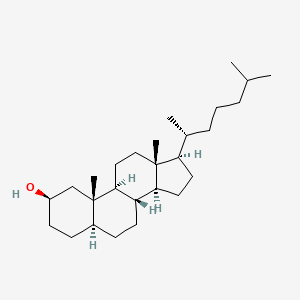
5-alpha-Cholestan-2-beta-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-alpha-Cholestan-2-beta-OL is a steroidal compound with the molecular formula C27H48O. It is a derivative of cholesterol and is known for its unique structural properties. This compound is often used in scientific research due to its interesting chemical and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholestan-2-beta-OL typically involves the reduction of cholesterol derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound can involve the extraction from animal fats, such as bovine brain or liver. The compound can also be synthesized through chemical processes involving ketone-alcohol interconversion, ketone-alcohol sulfonation, and sulfate hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions: 5-alpha-Cholestan-2-beta-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of 5-alpha-cholestan-3-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated steroids.
Aplicaciones Científicas De Investigación
5-alpha-Cholestan-2-beta-OL has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis using high-performance liquid chromatography (HPLC).
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of steroidal drugs and other chemical products .
Mecanismo De Acción
The mechanism of action of 5-alpha-Cholestan-2-beta-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can bind to proteins like human serum albumin (HSA) through non-covalent interactions, influencing various biological pathways. The binding affinity and thermodynamic parameters indicate that the interaction is thermodynamically favorable .
Comparación Con Compuestos Similares
5-alpha-Cholestan-3-beta-OL: Another derivative of cholesterol with similar structural properties.
5-alpha-Cholestan-4-beta-OL: Differing in the position of the hydroxyl group.
5-alpha-Cholestan-6-beta-OL: Another variant with a hydroxyl group at a different position
Uniqueness: 5-alpha-Cholestan-2-beta-OL is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C27H48O |
|---|---|
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
(2R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-13-14-24-22-12-10-20-9-11-21(28)17-27(20,5)25(22)15-16-26(23,24)4/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26-,27+/m1/s1 |
Clave InChI |
IANFNNPXOUVDGW-VBWRGJNHSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H](CC4)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
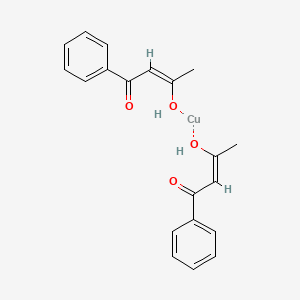
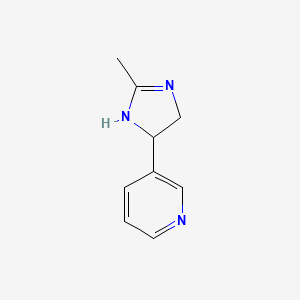
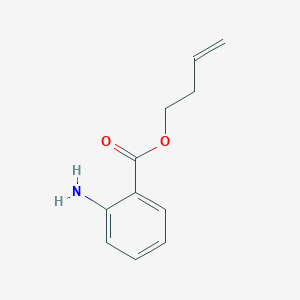
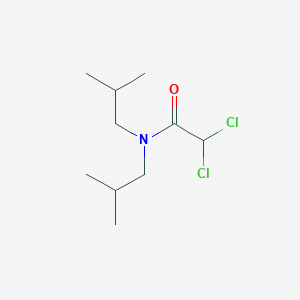
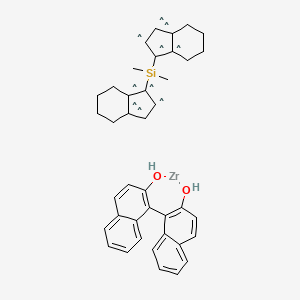
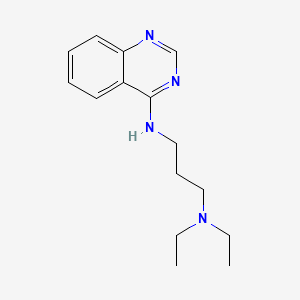
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
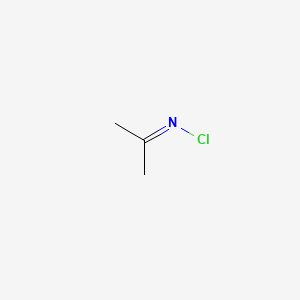
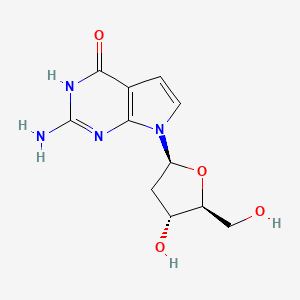
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)
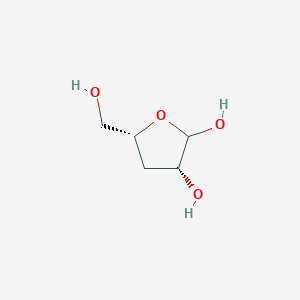
![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)

